molecular formula C29H35NO9 B600822 6-o-Desmethyldonepezil glucuronide CAS No. 220170-73-0

6-o-Desmethyldonepezil glucuronide

Cat. No. B600822
M. Wt: 541.59
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-O-Desmethyldonepezil glucuronide is one of the impurities of Donepezil . Donepezil is a highly specific reversible acetylcholinesterase (AChE) inhibitor, used to treat moderate to severe Alzheimer’s disease .


Synthesis Analysis

Glucuronide synthesis involves multiple tools including microbial biotransformation, mammalian S9/microsome preparations, and proprietary late-stage chemical synthesis screens . These techniques are scalable to provide gram amounts of O-, acyl, N– and N-carbamoyl glucuronides, as well as other conjugates such as glycosides and sulfates .


Molecular Structure Analysis

The molecular formula of 6-O-Desmethyldonepezil glucuronide is C29H35NO9 . Its average mass is 541.589 Da and its monoisotopic mass is 541.231201 Da .


Chemical Reactions Analysis

Donepezil, the parent compound of 6-O-Desmethyldonepezil glucuronide, has been shown to undergo oxidation using a mild, versatile oxidant Chloramine-T in acidic medium .

Scientific Research Applications

  • Scientific Field : Pharmacology and Bioanalytical Chemistry .
  • Summary of the Application : 6-O-desmethyl donepezil is used in biotransformation studies with fungi. It is a metabolite of Donepezil, a drug used for the treatment of Alzheimer’s disease .
  • Methods of Application or Experimental Procedures : An high performance liquid chromatography (HPLC) method is used for the enantioselective determination of Donepezil, 5-O-desmethyl donepezil, and 6-O-desmethyl donepezil in Czapek culture medium . The HPLC analysis is carried out using a Chiralpak AD-H column with hexane/ethanol/methanol as mobile phase and UV detection at 270 nm .
  • Results or Outcomes : The method was linear over the concentration range of 100–10,000 ng mL −1 for each enantiomer of Donepezil and of 100–5,000 ng mL −1 for each enantiomer of 5-O-desmethyl donepezil and 6-O-desmethyl donepezil . The validated method was used to assess Donepezil biotransformation by the fungi Beauveria bassiana and Cunninghamella elegans .
  • Scientific Field : Therapeutic Drug Monitoring .
  • Summary of the Application : 6-O-desmethyl donepezil is used in monitoring plasma levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide in patients with Alzheimer’s disease .
  • Methods of Application or Experimental Procedures : Liquid-liquid extraction from plasma is accomplished by means of a solvent mixture of n-hexane/dichloromethane/ethylacetate (45:40:15) after sample alkalinization. Disopyramide is the internal standard. After evaporation, the residue is reconstituted in 200 μL of mobile phase (acetonitrile 85%:1% acetic acid 15%) and 50 μL is injected into the high-performance liquid chromatography column (X-Terra, RP8; flow: 1 mL/min). Photometric and fluorimetric detectors are used in tandem, to maximize the sensitivity of fluorescent compounds (Donepezil, 5-O-desmethyl donepezil, and Donepezil-N-Oxide) and also to reveal nonfluorescent compounds (6-O-desmethyl donepezil and internal standard) .
  • Results or Outcomes : The method was linear in the 10-100 ng/mL concentration range. Imprecision (coefficient of variation) varied between 3.2% and 12.6% and inaccuracy (% mean absolute error) between 1.3% and 13.3%, depending on the compound, concentration, and detection mode. The quantitation limits were 0.1-0.3 ng/mL for fluorescent compounds and 1.2-4.3 ng/mL for photometric compounds. Donepezil, 5-O-desmethyl donepezil, 6-O-desmethyl donepezil, and Donepezil-N-Oxide through concentrations were measured in 54 patients with Alzheimer’s disease on treatment with Donepezil (10 mg q.d.). No interfering peaks by endogenous compounds or coadministered drugs were noted. Plasma concentrations were quite variable among patients (Donepezil: 10-106 ng/mL; 5-O-desmethyl donepezil: 0.07-2.8 ng/mL; 6-O-desmethyl donepezil: 1.2-36 ng/mL; Donepezil-N-Oxide: 0.5-45.4 ng/mL). Of note, in 6 patients, the plasma concentrations of the 2 active metabolites (6-O-desmethyl donepezil and Donepezil-N-Oxide) were higher than those of the parent drug .
  • Scientific Field : Fungal Biotransformation Studies .
  • Summary of the Application : 6-O-desmethyl donepezil is used in biotransformation studies with fungi . The compound is used to study the metabolic pathways and the enzymes involved in the metabolism of Donepezil .
  • Methods of Application or Experimental Procedures : The HPLC analysis was carried out using a Chiralpak AD-H column with hexane/ethanol/methanol as mobile phase and UV detection at 270 nm . Sample preparation was carried out by liquid–liquid extraction using ethyl acetate as extractor solvent . The validated method was used to assess Donepezil biotransformation by the fungi Beauveria bassiana American Type Culture Collection (ATCC) 7159 and Cunninghamella elegans ATCC 10028B .
  • Results or Outcomes : Using the fungus B. bassiana ATCC 7159, a predominant formation of ®-5-ODD was observed while for the fungus C. elegans ATCC 10028B, Donepezil was biotransformed to ®-6-ODD with an enantiomeric excess of 100% .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[2-[(1-benzylpiperidin-4-yl)methyl]-6-methoxy-3-oxo-1,2-dihydroinden-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35NO9/c1-37-21-13-18-12-19(11-16-7-9-30(10-8-16)15-17-5-3-2-4-6-17)23(31)20(18)14-22(21)38-29-26(34)24(32)25(33)27(39-29)28(35)36/h2-6,13-14,16,19,24-27,29,32-34H,7-12,15H2,1H3,(H,35,36)/t19?,24-,25-,26+,27-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJDLRRGLWFUSI-XDBQMMMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747560
Record name 2-[(1-Benzylpiperidin-4-yl)methyl]-6-methoxy-3-oxo-2,3-dihydro-1H-inden-5-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

541.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-o-Desmethyldonepezil glucuronide

CAS RN

220170-73-0
Record name 6-o-Desmethyldonepezil glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220170730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(1-Benzylpiperidin-4-yl)methyl]-6-methoxy-3-oxo-2,3-dihydro-1H-inden-5-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-O-DESMETHYLDONEPEZIL GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O435436YC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-o-Desmethyldonepezil glucuronide
Reactant of Route 2
6-o-Desmethyldonepezil glucuronide
Reactant of Route 3
6-o-Desmethyldonepezil glucuronide
Reactant of Route 4
6-o-Desmethyldonepezil glucuronide
Reactant of Route 5
6-o-Desmethyldonepezil glucuronide
Reactant of Route 6
6-o-Desmethyldonepezil glucuronide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.